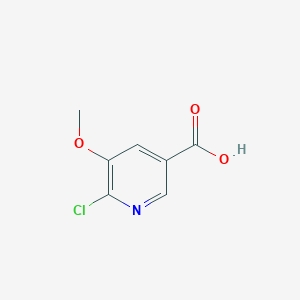![molecular formula C7H3ClFIN2 B1421486 4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 1228665-90-4](/img/structure/B1421486.png)
4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine
概要
説明
4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the empirical formula C7H3ClFIN2. It has a molecular weight of 296.47 . It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The SMILES string for this compound is Fc1cnc2[nH]cc(I)c2c1Cl . This string represents a non-unique identifier for chemical substances, providing a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis
The compound is a solid . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用
Synthesis of Biologically Active Molecules
This compound serves as a precursor in the synthesis of 1H-pyrazolo[3,4-b]pyridines , which are structurally similar to purine bases like adenine and guanine. These bases are essential components of DNA and RNA, making the compound valuable for creating molecules with potential biological activity .
Development of Pharmaceutical Agents
The presence of halogens (chlorine, fluorine, and iodine) in the compound allows for extensive substitution reactions, which are crucial in medicinal chemistry for the development of new pharmaceutical agents. The diverse substitution patterns enable the creation of a wide range of derivatives with varied biological activities .
Material Science Research
In material science, 4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine can be used to synthesize novel organic compounds that may exhibit unique electrical or photophysical properties, potentially useful for creating new types of sensors or optoelectronic devices .
Cancer Research
Compounds derived from this chemical have been evaluated for their effects on cancer cell migration and invasion. For instance, derivatives have been tested on 4T1 cells, a model for breast cancer, to assess their potential in inhibiting cancer cell aggressiveness .
Neuropharmacology
The structural similarity to purine bases suggests that derivatives of this compound could interact with various neurotransmitter systems. This makes it a candidate for the development of neuropharmacological agents, particularly those targeting purinergic receptors .
Agricultural Chemistry
In agricultural chemistry, derivatives of 4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine could be explored for the development of new pesticides or herbicides. The halogen atoms present in the compound provide points of reactivity that can be exploited to create substances that target specific biological pathways in pests or weeds .
Safety And Hazards
将来の方向性
The compound and its derivatives have shown potential in cancer therapy, particularly in inhibiting the FGFR signaling pathway . This suggests that 1H-pyrrolo[2,3-b]pyridine derivatives, including 4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine, could have future applications in the development of new cancer treatments .
特性
IUPAC Name |
4-chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFIN2/c8-6-3(9)1-11-7-5(6)4(10)2-12-7/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIXDQQTKUFJIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=CN=C2N1)F)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678431 | |
| Record name | 4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1228665-90-4 | |
| Record name | 4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228665-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile](/img/structure/B1421404.png)

![1-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}ethan-1-one](/img/structure/B1421407.png)


![[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride](/img/structure/B1421411.png)


![methyl 2-cyclopropyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1421416.png)
![8-Nonenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2R)-](/img/structure/B1421420.png)



